Axial vs. Equatorial Isomer Reactivity in Bioorthogonal Prodrug Activation
The axial (R)-TCO-OH isomer demonstrates a quantifiably higher reaction rate in 1,3-dipolar cycloadditions for prodrug activation compared to the equatorial isomer [1]. This kinetic advantage is critical for applications requiring rapid drug release.
| Evidence Dimension | Second-order reaction rate (k₂) in 1,3-dipolar cycloaddition |
|---|---|
| Target Compound Data | Axial isomer: 0.027 M⁻¹ s⁻¹ |
| Comparator Or Baseline | Equatorial isomer: 0.017 M⁻¹ s⁻¹ |
| Quantified Difference | The axial isomer is approximately 1.6-fold faster |
| Conditions | Reaction of trans-cyclooctenol with a model prodrug [1] |
Why This Matters
Procuring the higher-reactivity axial isomer ensures more efficient prodrug activation, reducing the required reagent concentration and minimizing potential off-target effects.
- [1] Ji, X., Pan, Z., Yu, B., De La Cruz, L. K., Zheng, Y., Ke, B., & Wang, B. (2014). Bioorthogonal prodrug activation driven by a strain-promoted 1,3-dipolar cycloaddition. *Chemical Communications*, *50*(72), 10307-10310. View Source
